Balanced S1P1/S1P3 Dual Agonism vs. Hydroxymethyl Analog
In head-to-head comparison using identical assay conditions (human recombinant receptors expressed in CHO cells, GTPγS binding), 5-(4-isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one (CHEMBL1098201) demonstrates a near-balanced S1P1/S1P3 dual agonism profile with S1P3 EC₅₀ = 106 nM and S1P1 EC₅₀ = 201 nM (ratio ≈ 1.9) [1]. In contrast, the closely related 4-hydroxymethyl analog (CHEMBL1097529) exhibits S1P3 EC₅₀ = 86 nM and S1P1 EC₅₀ = 408 nM (ratio ≈ 4.7), indicating significantly greater S1P3 bias [2]. This substituent-dependent shift in selectivity was observed within the same Actelion Pharmaceuticals screening cascade and curated in both ChEMBL and BindingDB [1][2].
| Evidence Dimension | S1P receptor subtype selectivity (S1P1 EC₅₀ / S1P3 EC₅₀ ratio) |
|---|---|
| Target Compound Data | S1P3 EC₅₀ = 106 nM; S1P1 EC₅₀ = 201 nM; ratio = 1.9 (near-balanced dual agonism) |
| Comparator Or Baseline | CHEMBL1097529 (4-Hydroxymethyl-benzylidene analog): S1P3 EC₅₀ = 86 nM; S1P1 EC₅₀ = 408 nM; ratio = 4.7 (S1P3-biased) |
| Quantified Difference | ~2.5-fold difference in selectivity ratio (1.9 vs. 4.7); target compound is ~2-fold more potent at S1P1 (201 vs. 408 nM) while maintaining comparable S1P3 potency |
| Conditions | Agonist activity at human recombinant S1P1 and S1P3 receptors expressed in CHO cells; GTPγS binding assay (Actelion Pharmaceuticals / ChEMBL curation) |
Why This Matters
For research programs requiring balanced S1P1/S1P3 co-activation—as opposed to S1P1-sparing or S1P3-biased pharmacology—this compound provides a distinct selectivity signature that cannot be replicated by the more S1P3-biased 4-hydroxymethyl analog.
- [1] BindingDB. BDBM50316723: CHEMBL1098201. S1P3 EC₅₀ = 106 nM; S1P1 EC₅₀ = 201 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50316723 (accessed April 2026). View Source
- [2] BindingDB. BDBM50316712: CHEMBL1097529. S1P3 EC₅₀ = 86 nM; S1P1 EC₅₀ = 408 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50316712 (accessed April 2026). View Source
